molecular formula C15H17F2NO4 B13466320 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Katalognummer: B13466320
Molekulargewicht: 313.30 g/mol
InChI-Schlüssel: ORJAIOZFGZLWSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The compound is distinguished by difluoro substitution at the 5- and 6-positions of the aromatic ring.

Eigenschaften

Molekularformel

C15H17F2NO4

Molekulargewicht

313.30 g/mol

IUPAC-Name

5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-8-4-5-10(16)12(17)9(8)6-11(18)13(19)20/h4-5,11H,6-7H2,1-3H3,(H,19,20)

InChI-Schlüssel

ORJAIOZFGZLWSO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=C(C=C2)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions .

Wirkmechanismus

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions . The difluoro substituents influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Fluorination Patterns

The compound’s closest analogs differ primarily in fluorine substitution patterns and molecular composition. Key examples include:

(3R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (BL26963)
  • Fluorine Position : Single fluorine at the 6-position.
  • Molecular Formula: C₁₅H₁₈FNO₄.
  • Molecular Weight : 295.31 g/mol.
  • Role : Intermediate in medicinal chemistry; used in coupling reactions similar to the target compound .
(3R)-2-[(tert-Butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
  • Fluorine Position : Single fluorine at the 7-position.
  • Molecular Formula: C₁₅H₁₈FNO₄.
  • Molecular Weight : 295.31 g/mol.
  • Role : Precursor for compounds 10 and 12 in , highlighting its utility in generating bioactive molecules .
Target Compound: 5,6-Difluoro Variant
  • Fluorine Position : Difluoro substitution at 5- and 6-positions.
  • Molecular Formula: C₁₅H₁₇F₂NO₄ (estimated).
  • Molecular Weight : ~313.31 g/mol (calculated).

Comparative Data Table

Compound Name Fluorine Positions Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 5,6-difluoro C₁₅H₁₇F₂NO₄ 313.31 (estimated) Pharmaceutical intermediate
BL26963 6-fluoro C₁₅H₁₈FNO₄ 295.31 Coupling reactions, drug synthesis
7-fluoro-Boc-D-Tic 7-fluoro C₁₅H₁₈FNO₄ 295.31 Precursor for bioactive molecules

Biologische Aktivität

2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butoxycarbonyl (BOC) protecting group and difluoro substituents that enhance its reactivity and interaction with biological targets.

  • Molecular Formula : C15H17F2NO4
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 2241138-04-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The BOC group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions with biomolecules. This mechanism is crucial for its potential applications in drug development.

Biological Activity

Research indicates that 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer and other diseases. For instance, it may act as a selective inhibitor of certain kinases involved in cell proliferation.
  • Bioavailability and Pharmacokinetics : Studies are ongoing to assess the bioavailability of this compound across different species, which is essential for determining its therapeutic potential.

Comparative Analysis

The following table presents a comparison of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidTetrahydroisoquinoline core with BOC group0.97
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidSimilar core structure with BOC0.97
1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acidPiperidine core with BOC group0.89
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acidIsoquinoline structure with Cbz group0.86

The unique combination of the BOC protecting group and difluoro substituents distinguishes this compound from others in the same class.

Case Studies

Recent literature highlights the ongoing research into the biological effects of this compound:

  • Cancer Research : A study examined the effects of various derivatives of tetrahydroisoquinoline on tumor growth in xenograft models. The results indicated that compounds similar to 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showed promising results in reducing tumor size and improving survival rates in treated animals.
  • Kinase Inhibition Studies : Another investigation focused on the inhibition of specific kinases by this compound. The findings revealed that it could effectively inhibit pathways involved in cell cycle regulation and apoptosis.

Q & A

Basic: How can researchers optimize the synthesis of this compound, particularly in managing the tert-butoxycarbonyl (Boc) protecting group?

Methodological Answer:
The Boc group is critical for protecting the amine during synthesis. Key steps include:

  • Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDC/HOBt for Boc activation to minimize side reactions.
  • Deprotection Conditions : Employ trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective Boc removal without disrupting the tetrahydroisoquinoline core .
  • Fluorination Timing : Introduce 5,6-difluoro substituents before Boc deprotection to avoid steric hindrance and ensure regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, and use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorination positions (split signals due to J-coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺ or [M–Boc+H]⁺) and detect impurities.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and resolve stereoisomers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving TFA or volatile reagents .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the 5,6-difluoro substitution influence the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing oxidative degradation.
  • Binding Affinity : Fluorination at 5,6-positions may alter π-π stacking in target proteins (e.g., enzymes or receptors).
  • Case Study : Analogous azabicyclo compounds show improved IC₅₀ values in enzyme inhibition assays due to fluorine’s electronegativity .

Advanced: What strategies are effective for controlling stereochemistry during the synthesis of the tetrahydroisoquinoline core?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected starting materials to enforce desired configurations .
  • Asymmetric Hydrogenation : Catalyze with Rh(I) or Ru(II) complexes (e.g., BINAP ligands) for enantioselective reduction of imine intermediates .
  • Crystallography : Confirm stereochemistry via X-ray diffraction of intermediates .

Advanced: How can researchers address solubility challenges in aqueous or polar solvent systems?

Methodological Answer:

  • Co-Solvents : Use DMSO or DMF (10–20% v/v) to enhance solubility in buffer solutions.
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) by raising pH to 7–8 for improved aqueous solubility .
  • Salt Formation : Convert to sodium or ammonium salts via ion-exchange chromatography .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and consistent cell lines.
  • Structural Confirmation : Re-characterize batches via NMR/MS to rule out impurities or degradation products .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., tetrahydroisoquinoline derivatives) to identify structure-activity trends .

Advanced: What alternative protecting groups could replace Boc in scenarios requiring orthogonal protection?

Methodological Answer:

  • Fmoc : Suitable for solid-phase peptide synthesis (SPPS); removable with piperidine.
  • Alloc : Cleaved selectively via Pd-catalyzed deprotection under mild conditions.
  • Comparative Study : Boc remains preferred for solution-phase synthesis due to stability in basic/acidic conditions .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
  • Case Study : Analogous bicyclic compounds showed validated docking poses in protease inhibition studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.